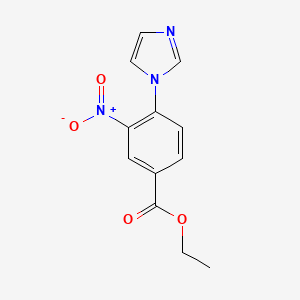

ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate

Description

Contextual Significance in Heterocyclic and Organic Chemistry

Heterocyclic compounds are fundamental to the field of medicinal chemistry and material science. The imidazole (B134444) moiety, a five-membered aromatic ring with two nitrogen atoms, is a particularly important pharmacophore found in many biologically active molecules. Similarly, nitroaromatic compounds are key intermediates in the synthesis of a wide array of industrial and pharmaceutical chemicals. The combination of these two entities in ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate creates a molecule with a unique electronic and structural profile, making it a useful precursor in various synthetic transformations.

Strategic Position of the Imidazole-Nitrobenzoate Scaffold in Synthetic Design

The arrangement of the functional groups in ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate offers several strategic advantages for synthetic chemists. The nitro group, being a strong electron-withdrawing group, activates the benzene (B151609) ring for certain chemical reactions. Furthermore, the nitro group can be chemically reduced to an amino group, which opens up a plethora of possibilities for further functionalization and the construction of more elaborate molecular frameworks. The imidazole ring itself provides a site for potential coordination with metal catalysts or further substitution, enhancing the compound's versatility as a synthetic intermediate.

Detailed Research Findings

While specific, in-depth research articles focusing solely on ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate are not abundant in publicly accessible literature, its synthesis can be logically inferred from established principles of organic chemistry, particularly nucleophilic aromatic substitution (SNAᵣ).

A plausible and commonly employed method for the synthesis of this compound involves the reaction of ethyl 4-fluoro-3-nitrobenzoate with imidazole. nih.govlibretexts.org In this reaction, the fluorine atom on the benzene ring, which is activated by the adjacent electron-withdrawing nitro group, is displaced by a nitrogen atom of the imidazole ring. libretexts.org

The synthesis of the starting material, ethyl 4-fluoro-3-nitrobenzoate, is itself a well-documented process. It can be prepared by the esterification of 4-fluoro-3-nitrobenzoic acid. This is typically achieved by refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of strong acid, such as sulfuric acid. nih.gov

The general reaction scheme for the synthesis of the title compound can be envisioned as follows:

Step 1: Esterification of 4-fluoro-3-nitrobenzoic acid

4-fluoro-3-nitrobenzoic acid + Ethanol --(H₂SO₄, reflux)--> Ethyl 4-fluoro-3-nitrobenzoate

Step 2: Nucleophilic Aromatic Substitution

Ethyl 4-fluoro-3-nitrobenzoate + Imidazole --> Ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate + HF

The characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its molecular structure and purity.

Below is a table summarizing the key compounds involved in the likely synthesis of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate.

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | Starting material for the precursor |

| Ethanol | C₂H₆O | Reagent for esterification |

| Ethyl 4-fluoro-3-nitrobenzoate | C₉H₈FNO₄ | Precursor in the SNAᵣ reaction |

| Imidazole | C₃H₄N₂ | Nucleophile in the SNAᵣ reaction |

| Ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate | C₁₂H₁₁N₃O₄ | Final Product |

The resulting ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate serves as a valuable intermediate. For instance, the nitro group can be reduced to an amine, yielding ethyl 3-amino-4-(1H-imidazol-1-yl)benzoate. This resulting amino group can then be further modified, for example, through diazotization followed by substitution, or by acylation to form amides, dramatically expanding the synthetic utility of the original scaffold.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-imidazol-1-yl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)9-3-4-10(11(7-9)15(17)18)14-6-5-13-8-14/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZHWCWKYHLXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Ethyl 4 1h Imidazol 1 Yl 3 Nitrobenzoate

Established Synthetic Pathways: A Comprehensive Review

The formation of the aryl-N-imidazole bond is the central challenge in the synthesis of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate. The primary approaches involve the reaction of an imidazole (B134444) nucleophile with a suitably functionalized ethyl 3-nitrobenzoate derivative.

Nucleophilic Aromatic Substitution (SNAr) stands out as the most direct and classical method for synthesizing the target compound. This reaction is contingent on two key features of the aromatic substrate: the presence of a good leaving group and strong activation by electron-withdrawing groups positioned ortho or para to that leaving group. youtube.comscranton.edu The structure of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is ideally suited for this approach.

The proposed SNAr pathway involves the reaction of imidazole with an ethyl 4-halo-3-nitrobenzoate substrate. The nitro group at the C3 position strongly activates the C4 position for nucleophilic attack by withdrawing electron density from the ring through resonance and induction. This activation facilitates the displacement of a halide leaving group (F, Cl, Br, I) by the nucleophilic nitrogen of imidazole. youtube.com Among halogens, fluoride (B91410) is often the best leaving group for SNAr reactions due to the high electronegativity of fluorine, which makes the attached carbon highly electrophilic. youtube.com

The reaction typically requires a base (e.g., potassium carbonate, sodium hydride) to deprotonate the imidazole, forming the more nucleophilic imidazolide (B1226674) anion. The reaction is generally performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

A representative reaction scheme is as follows:

Reactant A: Ethyl 4-fluoro-3-nitrobenzoate

Reactant B: Imidazole

Reagents: Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Product: Ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate

| Substrate | Nucleophile | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Ethyl 4-fluoro-3-nitrobenzoate | Imidazole | K₂CO₃ | DMF | 80-120 °C | Ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate |

| Ethyl 4-chloro-3-nitrobenzoate | Imidazole | NaH | DMSO | 100-150 °C | Ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate |

While SNAr is highly effective for activated systems, modern transition-metal-catalyzed cross-coupling reactions provide powerful alternatives for C-N bond formation. These methods are particularly useful for less activated aromatic rings but can also be applied here.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It would involve the reaction of ethyl 4-halo-3-nitrobenzoate with imidazole in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can also be employed to couple an aryl halide with an N-nucleophile. The traditional conditions often require high temperatures, but modern variations utilize ligands to facilitate the reaction under milder conditions.

| Method | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| SNAr | Base-mediated | No metal catalyst needed, often high yield for activated systems. | Requires strongly activated substrate. |

| Buchwald-Hartwig | Palladium/Ligand | Broad substrate scope, milder conditions than Ullmann. | Expensive catalyst/ligands, requires inert atmosphere. |

| Ullmann Condensation | Copper | Less expensive catalyst than Palladium. | Often requires high temperatures, can have lower yields. |

Catalyst-Assisted Synthetic Approaches

Beyond the primary C-N bond-forming step, catalysts play a role in both the synthesis of precursors and the main reaction.

Transition Metal Catalysts: As discussed, palladium and copper complexes are central to Buchwald-Hartwig and Ullmann reactions, respectively. numberanalytics.com The choice of ligand is critical for the efficiency of these catalytic cycles, influencing reaction rates and yields.

Acid Catalysts in Precursor Synthesis: The synthesis of the starting material, ethyl 4-nitrobenzoate (B1230335), can be achieved via Fischer esterification of 4-nitrobenzoic acid with ethanol (B145695). scirp.org This reaction is typically catalyzed by strong acids like sulfuric acid or, in greener approaches, solid acid catalysts such as zeolites. scirp.orgprepchem.comresearchgate.net

Phase-Transfer Catalysts (PTCs): In the SNAr reaction, a PTC could potentially be used to facilitate the transfer of the imidazolide anion from a solid phase (like solid K₂CO₃) or an aqueous phase into the organic phase where the electrophilic substrate resides, potentially increasing reaction rates.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is paramount to maximizing the yield and purity of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate. Several parameters can be systematically varied. researchgate.netresearchgate.net

Solvent Selection: The choice of solvent significantly impacts reaction rates. For SNAr reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are preferred as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive. researchgate.net

Effect of Temperature: Many C-N bond-forming reactions, including SNAr and cross-couplings, require heating. researchgate.net Optimization studies often reveal a direct correlation between temperature and reaction rate, with reflux conditions often providing the best yields in a reasonable timeframe. researchgate.net However, excessive temperatures can lead to decomposition and side-product formation.

Choice of Base: The strength and nature of the base used to deprotonate imidazole are critical. A strong, non-nucleophilic base is ideal. While NaH is very effective, its handling requires care. Carbonates like K₂CO₃ and Cs₂CO₃ are often preferred for their ease of handling and efficacy.

Molar Ratios: Adjusting the molar ratio of the imidazole nucleophile and the base relative to the aryl halide substrate can drive the reaction to completion and maximize yield.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | K₂CO₃ | 80 (Reflux) | 12 | 65 |

| 2 | THF | K₂CO₃ | 66 (Reflux) | 24 | 40 |

| 3 | DMF | K₂CO₃ | 100 | 8 | 85 |

| 4 | DMF | Cs₂CO₃ | 100 | 6 | 92 |

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate does not involve the formation of any chiral centers, so stereochemical control is not a factor. However, regioselectivity is a critical consideration at two levels.

Regioselectivity on the Benzene (B151609) Ring: The SNAr reaction is inherently highly regioselective. The nucleophile (imidazole) will exclusively attack the carbon atom bearing the leaving group (the halide), as this is the position activated by the ortho-nitro group. Alternative positions are not electrophilic enough to react.

Regioselectivity of the Imidazole Nucleophile: Imidazole has two nitrogen atoms, N1 and N3. In its neutral form, it exists as a mixture of tautomers. However, upon deprotonation with a base, the resulting imidazolide anion is a resonance-stabilized species where the negative charge is delocalized over both nitrogen atoms, making them equivalent. Reaction with an electrophile such as ethyl 4-halo-3-nitrobenzoate will yield a single product, the 1-substituted imidazole derivative, as the two possible products are identical. Therefore, the N-arylation of imidazole in this context does not present a regioselectivity challenge. numberanalytics.com

Green Chemistry Principles in the Synthesis of Imidazole-Nitrobenzoate Analogues

Applying green chemistry principles to the synthesis of imidazole-containing compounds is an area of active research. researchgate.netsemanticscholar.org These principles aim to reduce the environmental impact of chemical processes.

Alternative Energy Sources: The use of microwave irradiation or ultrasound has been shown to accelerate organic reactions, including esterifications and other syntheses, often leading to shorter reaction times, lower energy consumption, and improved yields. scirp.orgscirp.org These techniques could be applied to the synthesis of the target molecule.

Solvent-Free Reactions: Conducting reactions under solvent-free or "neat" conditions is a core principle of green chemistry. asianpubs.org For the synthesis of imidazole derivatives, one-pot, solvent-free procedures have been developed, which reduce waste and simplify purification. asianpubs.org

Use of Greener Solvents: When solvents are necessary, replacing traditional polar aprotic solvents like DMF (which has toxicity concerns) with more environmentally benign alternatives is desirable.

Catalysis: The use of heterogeneous, recyclable catalysts, such as the zeolites used in the esterification of 4-nitrobenzoic acid, is preferable to homogeneous catalysts that are difficult to recover from the reaction mixture. researchgate.netscirp.org

| Principle | Traditional Method | Green Alternative |

|---|---|---|

| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |

| Solvents | DMF, DMSO | Solvent-free conditions, greener solvents (e.g., ionic liquids) |

| Catalysis (Esterification) | H₂SO₄ (homogeneous) | Zeolites (heterogeneous, recyclable) |

| Process | Multi-step with isolation | One-pot synthesis |

Advanced Structural Characterization and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would reveal how individual molecules of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, π-π stacking interactions between the aromatic rings, and van der Waals forces. Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility. A data table summarizing key crystallographic parameters would typically be generated.

Table 1: Hypothetical Crystallographic Data for Ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁N₃O₄ |

| Formula Weight | 261.24 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z (molecules per unit cell) | To be determined |

| Density (calculated) | ? g/cm³ |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation

High-resolution NMR spectroscopy is an essential tool for elucidating the structure and conformation of molecules in solution. Both ¹H and ¹³C NMR spectra would be necessary for a complete analysis of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate.

The ¹H NMR spectrum would provide information about the chemical environment of each proton in the molecule. The chemical shifts, integration values, and coupling patterns would allow for the assignment of each proton to its specific position in the molecular structure.

The ¹³C NMR spectrum would identify the chemical shifts of each unique carbon atom, providing further confirmation of the molecular skeleton. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole (B134444) H | To be determined | To be determined |

| Imidazole H | To be determined | To be determined |

| Imidazole H | To be determined | To be determined |

| Benzoate (B1203000) H | To be determined | To be determined |

| Benzoate H | To be determined | To be determined |

| Benzoate H | To be determined | To be determined |

| O-CH₂-CH₃ | To be determined | Quartet |

Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole C | To be determined |

| Imidazole C | To be determined |

| Imidazole C | To be determined |

| Benzoate C (aromatic) | To be determined |

| Benzoate C=O | To be determined |

| O-CH₂-CH₃ | To be determined |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be used to identify the functional groups present in ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate. Each functional group has characteristic vibrational frequencies. For this compound, key vibrational modes would include the C=O stretch of the ester, the N-O stretches of the nitro group, C-H stretches of the aromatic and ethyl groups, and the characteristic vibrations of the imidazole ring. Any shifts in these frequencies could indicate the influence of the local chemical environment or intermolecular interactions.

Table 4: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O stretch | ~1720-1740 |

| Nitro | Asymmetric NO₂ stretch | ~1500-1560 |

| Nitro | Symmetric NO₂ stretch | ~1335-1385 |

| Aromatic Ring | C=C stretch | ~1400-1600 |

| Imidazole Ring | Ring stretches | ~1400-1550 |

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry would be employed to determine the molecular weight of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern, obtained through techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), would offer valuable structural information by showing how the molecule breaks apart. This analysis helps to confirm the connectivity of the different structural components.

Table 5: Anticipated Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion |

|---|---|

| 261.07 | [M]⁺ (Molecular Ion) |

| To be determined | Loss of ethoxy group (-OCH₂CH₃) |

| To be determined | Loss of ethyl group (-CH₂CH₃) |

| To be determined | Loss of nitro group (-NO₂) |

| To be determined | Fragments corresponding to the imidazole ring |

Computational and Theoretical Chemistry of Ethyl 4 1h Imidazol 1 Yl 3 Nitrobenzoate

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate. By using functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set like 6-311+G(d,p), the molecule's geometry can be optimized to find its most stable, lowest-energy conformation.

This optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate, a primary point of interest is the dihedral angle between the planes of the imidazole (B134444) and the benzene (B151609) rings. This angle is critical as it influences the degree of π-conjugation between the two aromatic systems, which in turn affects the electronic properties of the entire molecule. The presence of the bulky nitro group adjacent to the imidazole substituent typically induces a significant twist between the rings to minimize steric hindrance.

| Parameter | Calculated Value | Description |

|---|---|---|

| C-N (Imidazole-Benzene) Bond Length | ~1.44 Å | The length of the single bond connecting the two rings. |

| N-O (Nitro) Bond Length | ~1.23 Å | Average bond length within the NO₂ group. |

| C=O (Ester) Bond Length | ~1.21 Å | The length of the carbonyl double bond in the ethyl ester group. |

| Imidazole-Benzene Dihedral Angle | ~50° - 70° | The twist angle between the planes of the two aromatic rings. |

The electronic character of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized over the imidazole ring and the benzene ring, which are more electron-rich. In contrast, the LUMO is predominantly centered on the electron-withdrawing nitro group and the conjugated system of the nitrobenzene (B124822) moiety. This distribution indicates that the molecule is susceptible to nucleophilic attack at the nitrobenzene portion and electrophilic attack at the imidazole ring.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, further clarifies the electronic landscape. These maps show regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate, the oxygen atoms of the nitro and ester groups exhibit strong negative potential, while the hydrogen atoms of the imidazole ring and the region around the nitro group show positive potential.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and the influence of the surrounding environment, such as a solvent.

For ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate, MD simulations can reveal the range of motion, particularly the rotation around the single bond connecting the imidazole and benzene rings. This simulation would show the molecule dynamically sampling various dihedral angles, providing a probability distribution of different conformations. The flexibility of the ethyl ester chain would also be explored.

Furthermore, by immersing the molecule in a simulated solvent box (e.g., water, ethanol (B145695), or DMSO), the effect of the solvent on its conformation and dynamics can be studied. The solvent molecules interact with the solute, influencing its preferred shape through hydrogen bonding and electrostatic interactions. For instance, polar solvents may stabilize conformations where the polar nitro and ester groups are more exposed. These simulations are crucial for understanding the molecule's behavior in a realistic chemical environment.

| Simulation Parameter | Typical Observation | Implication |

|---|---|---|

| Dihedral Angle Fluctuation (Imidazole-Benzene) | ± 15° around the equilibrium angle | Indicates the degree of rotational freedom and conformational stability. |

| Solvent Accessible Surface Area (SASA) | Higher for polar groups in polar solvents | Shows how the solvent interacts with and stabilizes different parts of the molecule. |

| Radial Distribution Function (g(r)) | Peaks indicate probable distances of solvent molecules | Defines the solvation shell structure around specific atoms (e.g., nitro oxygens). |

Mechanistic Insights via Transition State Theory and Reaction Pathway Mapping

Computational chemistry is a powerful tool for elucidating chemical reaction mechanisms. By applying principles of Transition State Theory, the pathway of a reaction can be mapped, and the structures and energies of reactants, products, and the high-energy transition state can be calculated.

A reaction of interest for a nitroaromatic compound like this is the reduction of the nitro group, a common synthetic transformation. Computational methods can model this process, for example, by mapping the reaction coordinate for the addition of a hydride ion. The calculations would identify the transition state structure and determine the activation energy (the energy barrier that must be overcome for the reaction to proceed). A lower calculated activation energy suggests a more favorable reaction pathway. This information is invaluable for understanding the molecule's reactivity and for designing synthetic routes.

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactant (Molecule + Reagent) | 0 (Reference) | The starting point of the reaction. |

| Transition State | +80 | The highest energy point along the reaction pathway (activation barrier). |

| Product | -120 | The final, more stable species after the reaction. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra or to validate the computational model itself.

Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectrum (UV-Vis). The calculation provides the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. For ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate, the predicted spectrum would likely show transitions corresponding to π→π* excitations within the aromatic systems.

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be calculated. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to compute the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data. A strong correlation between the calculated and observed spectra provides confidence in the accuracy of the computed molecular structure.

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| UV-Vis λmax | ~280-320 nm | Corresponds to π→π* transitions of the conjugated system. |

| ¹H NMR (Imidazole H) | δ 7.5-8.5 ppm | Aromatic protons in characteristic downfield regions. |

| ¹³C NMR (Benzene C-NO₂) | δ ~148 ppm | Carbon atom directly attached to the electron-withdrawing nitro group. |

| ¹³C NMR (C=O Ester) | δ ~165 ppm | Carbonyl carbon in the ester functional group. |

Chemical Reactivity and Transformation Pathways

Reactions at the Ester Functionality

The ethyl ester group is a classic carboxylate derivative susceptible to nucleophilic acyl substitution reactions. These transformations primarily involve the cleavage of the acyl-oxygen bond.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid. This reaction can be catalyzed by either acid or base. wikipedia.org

Acid-catalyzed hydrolysis is a reversible process that typically requires heating the ester in an aqueous solution with a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to yield the carboxylate salt. Subsequent acidification then produces the free carboxylic acid. Saponification is generally preferred for its irreversibility and often higher yields.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate with methanol (B129727) would yield methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate. The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. wikipedia.org

| Reaction | Reagents & Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), Heat | 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ catalyst | Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate (if R' = CH₃) |

Reduction of the Ester Group to Alcohol or Aldehyde

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol. This reaction converts the ethyl ester to [4-(1H-imidazol-1-yl)-3-nitrophenyl]methanol. The process involves the initial formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. wikipedia.org Due to the high reactivity of LiAlH₄, this reduction is typically carried out in anhydrous etheral solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 4-(1H-imidazol-1-yl)-3-nitrobenzaldehyde, is a more delicate transformation. It can be achieved using sterically hindered and less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAH). To prevent over-reduction to the alcohol, these reactions are carefully controlled and performed at low temperatures, commonly -78 °C. wikipedia.org

| Transformation | Reagent | Product |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | [4-(1H-imidazol-1-yl)-3-nitrophenyl]methanol |

| Reduction to Aldehyde | Diisobutylaluminum Hydride (DIBAH), -78 °C | 4-(1H-imidazol-1-yl)-3-nitrobenzaldehyde |

Transformations Involving the Nitro Group

The aromatic nitro group is a versatile functional group that significantly influences the reactivity of the benzene (B151609) ring and is itself susceptible to transformation, most notably reduction.

Selective Reduction to Amino Group

The selective reduction of the aromatic nitro group to an amino group is a crucial transformation in synthetic chemistry, often used to produce aniline (B41778) derivatives. acs.org This conversion can be achieved while leaving the ester group intact by choosing appropriate reducing agents. The product of this reaction is ethyl 3-amino-4-(1H-imidazol-1-yl)benzoate. A variety of methods have been developed for this selective reduction.

Metal-based Reductions: A common and effective method involves the use of metals in the presence of an acid or a proton donor. For the closely related compound ethyl 4-nitrobenzoate (B1230335), a high-yield reduction to ethyl 4-aminobenzoate (B8803810) has been demonstrated using indium metal in an aqueous ethanol solution of ammonium (B1175870) chloride. nih.gov Other systems, such as zinc or magnesium powder with hydrazine (B178648) glyoxylate, are also highly effective for the selective reduction of nitro groups in the presence of other reducible functionalities like esters. nih.govquora.com Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is another widely used industrial method, though it may sometimes lead to the reduction of other functional groups if not carefully controlled. nih.gov

| Reagent System | Key Features | Product |

| Indium / NH₄Cl in aq. EtOH | High selectivity, environmentally friendly conditions. nih.gov | Ethyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

| Zn or Mg / Hydrazine Glyoxylate | Rapid, selective at room temperature, avoids expensive catalysts. nih.govquora.com | Ethyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Widely used, but may require optimization to maintain selectivity. nih.gov | Ethyl 3-amino-4-(1H-imidazol-1-yl)benzoate |

Reactions with Electrophiles and Nucleophiles at the Nitro Position

Direct reactions involving electrophilic or nucleophilic attack at the nitro group itself are not common synthetic transformations for aromatic nitro compounds like ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate. The primary reactivity of the nitro group is centered on its reduction and its powerful electronic influence on the aromatic ring. It acts as a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, but this typically requires a leaving group at the ortho or para position, which is absent in this molecule.

Reactivity of the Imidazole (B134444) Heterocycle

The imidazole ring is an aromatic heterocycle with distinct reactive sites. In ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate, the nitrogen at position 1 (N-1) is already substituted by the nitrophenyl group.

Basicity and N-Alkylation: The remaining nitrogen at position 3 (N-3) possesses a lone pair of electrons in an sp² hybrid orbital, making it the basic and nucleophilic center of the ring. nih.govquora.com It can be readily protonated by acids to form a stable imidazolium (B1220033) salt. pharmaguideline.com This nitrogen can also act as a nucleophile and attack electrophiles, such as alkyl halides (e.g., methyl iodide), to form quaternary N-alkylimidazolium salts. This N-alkylation reaction would introduce a positive charge on the imidazole ring. acs.orgnih.gov

Electrophilic Substitution on the Ring: The carbon atoms of the imidazole ring (C-2, C-4, and C-5) can undergo electrophilic aromatic substitution, such as halogenation or nitration. However, the imidazole ring is attached to a strongly electron-withdrawing 3-nitrobenzoate group, which significantly deactivates the entire molecule, including the imidazole heterocycle, towards electrophilic attack. Therefore, such reactions would require harsh conditions and may not proceed with high selectivity or yield. In a typical N-substituted imidazole, the C-5 position is generally the most reactive towards electrophiles. quora.com

| Reactive Site | Reaction Type | Reagents | Product Type |

| Imidazole N-3 | Protonation (Basicity) | Strong Acids (e.g., HCl) | Imidazolium salt |

| Imidazole N-3 | N-Alkylation | Alkyl Halides (e.g., CH₃I) | Quaternary Imidazolium Salt |

| Imidazole C-2, C-4, C-5 | Electrophilic Substitution | Halogens, Nitrating agents | Substituted Imidazole Ring (likely requires harsh conditions) |

Modifications on the Benzoate (B1203000) Ring: Electrophilic and Nucleophilic Substitutions

The benzoate ring of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is substituted with an imidazole group, a nitro group, and an ethyl ester group. These substituents have strong directing effects that dictate the outcome of further substitution reactions on the ring.

Electrophilic Aromatic Substitution:

The benzoate ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the ethyl ester group (-COOEt). Both of these groups are meta-directing. miracosta.eduaiinmr.com The imidazole group, attached via nitrogen, can be considered as a deactivating group as well due to the electronegativity of the nitrogen atom, though it directs ortho and para.

Given the combined deactivating and directing effects, any further electrophilic substitution on the benzoate ring would be challenging and require harsh reaction conditions. If a reaction were to occur, the incoming electrophile would be directed to the positions meta to both the nitro and ester groups. The potential sites for substitution are C-2 and C-6 relative to the ester group.

Table of Directing Effects for Electrophilic Aromatic Substitution:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NO₂ | 3 | Strong deactivating | Meta |

| -COOEt | 1 | Strong deactivating | Meta |

| -Imidazol-1-yl | 4 | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group makes the benzoate ring susceptible to nucleophilic aromatic substitution (SNAr). The nitro group activates the positions ortho and para to it for nucleophilic attack. In ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate, the positions ortho (C-2) and para (C-6) to the nitro group are potentially reactive towards strong nucleophiles.

A common transformation involving a nitro-substituted aromatic ring is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as indium in the presence of ammonium chloride. orgsyn.org The resulting amino group is a strong activating group and an ortho, para-director for subsequent electrophilic aromatic substitutions. This transformation fundamentally alters the reactivity of the benzoate ring, making it more amenable to electrophilic attack. For example, the reduction of ethyl 4-nitrobenzoate yields ethyl 4-aminobenzoate, a much more reactive substrate for EAS. orgsyn.org

Another potential nucleophilic substitution could involve the displacement of a suitable leaving group on the ring, though the parent compound lacks one. However, related chemistries show that a leaving group like a halogen at a position activated by a nitro group can be readily displaced by a nucleophile. nih.govanjs.edu.iq

Design and Synthesis of Derivatized Analogs and Structural Congeners

Strategies for Modulating Imidazole (B134444) Substitution Patterns

One prevalent method is the three-component condensation reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). researchgate.netsemanticscholar.org This approach, often catalyzed by Lewis or Brønsted acids, allows for the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.netsemanticscholar.org By varying the aldehyde and dicarbonyl components, a wide array of substitution patterns can be achieved. For instance, using different aromatic aldehydes can introduce various aryl groups at the 2-position of the imidazole ring.

Another strategy involves the N-alkylation of pre-existing nitroimidazoles. Studies on the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole have demonstrated that regioselective N1-alkylation can be achieved under specific conditions, such as using potassium carbonate as a base in acetonitrile (B52724). researchgate.net This allows for the introduction of various alkyl or functionalized side chains at the N-1 position, which would then be attached to the benzoate (B1203000) ring.

The table below summarizes various synthetic routes for producing substituted imidazoles that can serve as precursors for derivatized analogs.

| Reaction Type | Reactants | Catalyst/Conditions | Resulting Substitution Pattern | Reference |

|---|---|---|---|---|

| Three-Component Condensation | Benzil, Aldehyde, Ammonium Acetate | p-Dodecylbenzenesulfonic acid, Reflux in water | 2,4,5-Trisubstituted | researchgate.net |

| Three-Component Condensation | 1,2-Diketone, Aldehyde, Ammonium Acetate | Molecular Iodine (I2), Solvent-free | 2,4,5-Triaryl substituted | semanticscholar.org |

| Four-Component Condensation | Benzil, Aldehyde, Primary Amine, Ammonium Acetate | {Mo132} catalyst, Solvent-free | 1,2,4,5-Tetrasubstituted | researchgate.net |

| N-Alkylation | 4-Nitro-1H-imidazole, Alkylating Agent | K2CO3, Acetonitrile, 60°C | 1-Alkyl-4-nitroimidazole | researchgate.net |

Approaches for Altering the Benzoate Ring Substitution and Ester Group

The benzoate portion of the molecule offers two primary sites for modification: the aromatic ring and the ester functional group.

Benzoate Ring Substitution: Alterations to the benzoate ring are typically achieved through electrophilic or nucleophilic aromatic substitution reactions on a suitable precursor. The parent compound features a nitro group at the 3-position and an imidazole ring at the 4-position. A powerful strategy for introducing new functionalities involves starting with a precursor like ethyl 4-fluoro-3-nitrobenzoate. The fluorine atom at the 4-position is a good leaving group and is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This allows for the introduction of a wide variety of nucleophiles, not just imidazole. For example, the synthesis of an analog, ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate, proceeds by reacting ethyl 4-fluoro-3-nitrobenzoate with 3-(1H-imidazol-1-yl)propane-1-amine. nih.gov This demonstrates how the direct imidazole linkage can be replaced with a longer, more flexible amino-linker.

Further modifications can be envisioned by altering the position or nature of the electron-withdrawing group. For instance, the nitro group could be reduced to an amine, which could then be further functionalized. sciencemadness.org

Ester Group Modification: The ethyl ester group can be readily modified to produce a range of different esters, amides, or other carboxylic acid derivatives. The primary methods for altering the ester group include:

Transesterification: The ethyl group can be exchanged with another alkyl or aryl group by reacting the parent ester with a different alcohol (R'-OH) in the presence of an acid or base catalyst. numberanalytics.com

Hydrolysis and Re-esterification: The ester can be hydrolyzed to the corresponding carboxylic acid (4-(1H-imidazol-1-yl)-3-nitrobenzoic acid), typically under basic conditions followed by acidification. quora.com This acid can then be re-esterified with a variety of alcohols using standard methods like Fischer esterification (acid-catalyzed reaction with an alcohol) or by converting the acid to a more reactive species like an acid chloride. numberanalytics.comchemistrysteps.com The use of acid chlorides (formed with reagents like thionyl chloride) followed by reaction with an alcohol is a highly efficient method that proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine. numberanalytics.com

The following table outlines common methods for ester modification.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H2SO4) | Reversible reaction; often requires elevated temperatures and removal of water. | chemistrysteps.com |

| Via Acid Chloride | Carboxylic Acid, SOCl2 or (COCl)2; then Alcohol, Pyridine | Highly efficient, proceeds under mild conditions; suitable for sensitive alcohols. | numberanalytics.com |

| Transesterification | Ester, Alcohol, Acid or Base Catalyst | Equilibrium process useful for exchanging alkyl groups. | numberanalytics.com |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. | numberanalytics.com |

Synthesis of Polymeric and Oligomeric Structures Incorporating the Core Scaffold

The incorporation of the ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate scaffold into polymeric or oligomeric structures can lead to novel materials with unique properties. The synthesis of such materials typically involves the preparation of a functionalized monomer based on the core structure, followed by polymerization.

A viable strategy is to introduce a polymerizable group, such as a vinyl moiety, onto the core scaffold. For example, one could synthesize an analog where the imidazole ring is substituted with a vinyl group (e.g., using 1-vinylimidazole (B27976) as a starting material) or where the ethyl group of the ester is replaced with a polymerizable alcohol like 2-hydroxyethyl methacrylate (B99206) (HEMA).

The resulting vinyl-functionalized monomer can then be polymerized or co-polymerized with other monomers (e.g., divinylbenzene (B73037) (DVB), styrene) to create cross-linked porous organic polymers, microspheres, or fibers. rsc.orgrsc.orgresearchgate.net Solvothermal polymerization and emulsion polymerization are common techniques used for these syntheses. rsc.orgresearchgate.net For instance, a porous organic polymer could be developed by the solvothermal co-polymerization of a vinyl-substituted version of the title compound with a cross-linker like DVB. rsc.org The imidazole and nitrobenzoate functionalities would be pendant groups along the polymer chain, influencing the material's surface chemistry and potential applications.

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality into the structure can be achieved through several distinct strategies, leading to enantiomerically enriched or pure analogs.

One approach is to introduce a chiral center into one of the substituents. For example, the N-1 position of the imidazole ring can be alkylated with a chiral side-chain. The synthesis of derivatives from secnidazole, which contains a chiral 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol backbone, exemplifies this approach, where the chiral hydroxyl group can be used for further reactions like esterification.

A more advanced strategy involves the creation of axial chirality. The bond between the C4 of the benzoate ring and the N1 of the imidazole ring is a potential chiral axis. Due to the substitution pattern, rotation around this C-N bond can be restricted, leading to stable atropisomers. A recently developed method for the catalytic enantioselective synthesis of axially chiral imidazoles utilizes a cation-directed desymmetrization approach. nih.gov This strategy involves the deprotonation of an N-H imidazole precursor to generate an achiral anion with enantiotopic nitrogen atoms. A chiral catalyst can then direct the subsequent reaction to one of these nitrogens, setting the axial stereochemistry. Incorporating π-stacking moieties can help stabilize the resulting axially chiral configuration. nih.gov This method provides a sophisticated pathway to access novel, non-racemic derivatives of the core scaffold.

Lack of Publicly Available Research on the Applications of Ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate in Material Science and Catalysis

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research detailing the applications of the chemical compound ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate in non-biological chemical systems and material science. Specifically, no substantive data or research findings could be located regarding its role as a ligand in coordination chemistry, its applications in catalysis, or its contributions to advanced materials research.

The investigation sought to populate a detailed article on the compound's utility in the following areas:

Role as a Ligand in Coordination Chemistry and Metal Complexes:

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Formation of Coordination Polymers and Supramolecular Assemblies

Catalytic Applications in Organic Transformations:

Homogeneous Catalysis with Metal Complexes Derived from the Compound

Heterogeneous Catalysis Incorporating the Imidazole-Nitrobenzoate Moiety

Contributions to Advanced Materials Research

Despite targeted searches for information on these specific topics, the scientific literature does not appear to contain studies focused on ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate for these purposes. While research exists for structurally related compounds containing imidazole or nitrobenzoate moieties, a direct extrapolation of their properties and applications to the subject compound would be scientifically unfounded.

This absence of data prevents the creation of a thorough, informative, and scientifically accurate article as requested. The required detailed research findings and data tables for the specified applications of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate are not available in the public domain. Therefore, the outlined article sections on its applications in non-biological chemical systems and material science cannot be completed at this time.

Applications in Non Biological Chemical Systems and Material Science

Contributions to Advanced Materials Research

Luminescent Materials

There is no specific information in the reviewed scientific literature regarding the synthesis or characterization of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate for use as a luminescent material. Studies on its photophysical properties, such as absorption, emission spectra, quantum yield, and excited-state lifetime, which are essential for evaluating its potential in luminescent applications, have not been found.

Organic Semiconductor Precursors

Similarly, there is a lack of published research exploring the use of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate as a precursor for organic semiconductors. Information regarding its electronic properties, such as HOMO/LUMO energy levels, charge carrier mobility, and performance in electronic devices, is not available.

Applications in Analytical Chemistry

No specific applications of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate in analytical chemistry, such as in the development of chemical sensors, probes, or as a reagent in analytical methodologies, have been documented in the available literature.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized aromatic compounds like ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate traditionally relies on multi-step processes that can involve harsh reaction conditions and generate significant waste. Future research will likely focus on the development of more sustainable and efficient synthetic strategies.

One promising avenue is the exploration of "green chemistry" approaches for the synthesis of the imidazole (B134444) and nitroaromatic components. wjbphs.comtandfonline.comresearchgate.net For the imidazole moiety, methods utilizing microwave-assisted synthesis or biocatalysts like lemon juice have shown success in producing triaryl-imidazoles with high yields and reduced environmental impact. wjbphs.comresearchgate.net Similarly, the development of solvent-free, one-pot synthesis methods for imidazole derivatives presents a more environmentally friendly alternative to classical reaction conditions. asianpubs.org

For the introduction of the nitro group, traditional nitration methods often use strong acids, leading to safety and environmental concerns. nih.gov Future methodologies may focus on milder and more selective nitration techniques. The use of reusable catalysts, such as a cobalt catalyst for the selective hydrogenation of nitroarenes, could be adapted for the synthesis of precursors to ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate. nih.govscilit.com Iron-catalyzed reductions of nitro compounds also offer a more sustainable alternative to traditional methods. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-assisted synthesis | Reduced reaction times, higher yields | Optimization of reaction conditions for the specific target molecule. |

| Biocatalysis | Use of renewable resources, mild reaction conditions | Identification of suitable enzymes or natural catalysts. |

| Solvent-free synthesis | Reduced waste, lower environmental impact | Development of efficient solid-state or high-concentration reactions. |

| Novel nitration reagents | Milder conditions, improved selectivity | Exploration of solid acid catalysts or enzymatic nitration. |

| Catalytic C-N bond formation | High efficiency and selectivity | Design of catalysts for direct C-H amination with imidazole. |

Advanced Integration with Machine Learning for Property Prediction and Design

By training on large datasets of known molecules, ML algorithms can learn the complex relationships between molecular structure and properties such as solubility, binding affinity to biological targets, and electronic properties. acellera.comresearchgate.net These models can then be used to predict the properties of novel compounds like ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate. This predictive capability can guide experimental efforts by prioritizing the synthesis and testing of molecules with the highest probability of possessing the desired characteristics.

| Machine Learning Application | Potential Impact on Research | Example of Use |

| Property Prediction | Prioritization of synthetic targets, reduction of experimental costs. | Predicting the solubility, melting point, and potential toxicity of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate. |

| De Novo Molecular Design | Discovery of novel compounds with optimized properties. | Generating new derivatives with enhanced liquid crystalline properties. |

| Reaction Outcome Prediction | Optimization of synthetic routes, increased reaction yields. | Predicting the optimal catalyst and reaction conditions for the synthesis of the target molecule. |

| Spectral Analysis | Automated interpretation of experimental data. | Assisting in the structural elucidation from mass spectrometry and NMR data. azooptics.com |

Exploration of New Material Science Applications beyond Current Scope

The unique combination of an electron-rich imidazole ring and an electron-withdrawing nitro group suggests that ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate could be a valuable building block for novel materials. nih.gov Imidazole-containing polymers have been explored for a variety of applications, including as catalysts, in drug delivery, and in electronic devices. nih.govelsevierpure.comacs.org The presence of the nitro group could further modulate the electronic properties of such polymers, potentially leading to new semiconducting or light-emitting materials. mdpi.com

Another promising area of exploration is in the field of liquid crystals. The rod-like shape of the molecule, coupled with the potential for intermolecular interactions, suggests that derivatives of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate could exhibit liquid crystalline behavior. nih.gov The imidazole moiety can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking, both of which are important for the formation of liquid crystalline phases. nih.gov

The imidazole group is also known to be an effective curing agent for epoxy resins. doaj.orgresearchgate.net Investigating the role of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate as a curing agent could lead to the development of epoxy materials with enhanced thermal and dielectric properties. doaj.org The nitro group could potentially influence the cross-linking process and the final properties of the cured material. researchgate.net

| Potential Application | Key Molecular Features | Research Direction |

| Organic Electronics | Electron-rich imidazole, electron-withdrawing nitro group. | Synthesis and characterization of polymers incorporating the target molecule. |

| Liquid Crystals | Anisotropic molecular shape, potential for intermolecular interactions. | Design and synthesis of derivatives with varying alkyl chain lengths. |

| Epoxy Resins | Imidazole moiety as a curing agent. | Investigation of curing kinetics and properties of the resulting polymers. |

| Corrosion Inhibitors | Nitrogen-containing heterocycle. | Evaluation of the molecule's ability to protect metal surfaces from corrosion. |

Theoretical Advances in Understanding Reactivity and Intermolecular Interactions

Computational chemistry provides a powerful lens through which to understand the fundamental properties of molecules like ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate at the atomic level. mdpi.comresearchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity. mdpi.comresearchgate.net

For this particular molecule, theoretical studies could elucidate the interplay between the electron-donating character of the imidazole ring and the electron-withdrawing nature of the nitro group and the ester. This would provide insights into the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack at different positions on the aromatic ring. mdpi.comnih.gov Such understanding is crucial for designing new synthetic routes and for predicting the molecule's behavior in different chemical environments.

Furthermore, theoretical calculations can be used to study the intermolecular interactions that govern the solid-state packing of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate. researchgate.net Understanding these interactions, which include hydrogen bonding involving the imidazole ring and π-π stacking of the aromatic systems, is essential for predicting the crystal structure and material properties. researchgate.net For a related compound, ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate, crystal structure analysis has revealed a complex network of intra- and intermolecular hydrogen bonds. nih.govnih.gov Similar theoretical investigations for the title compound would provide valuable information for the rational design of new materials with desired solid-state properties.

| Theoretical Method | Property to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices. | Prediction of regioselectivity in chemical reactions. |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions. | Understanding of self-assembly and liquid crystalline behavior. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Quantification of hydrogen bond strengths and π-π stacking interactions. |

| Ab initio calculations | Excited state properties. | Prediction of photophysical properties for applications in optoelectronics. |

Q & A

Q. What are the key synthetic challenges in preparing ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate, and how can reaction conditions be optimized?

The synthesis involves nucleophilic aromatic substitution (SNAr) between ethyl 4-fluoro-3-nitrobenzoate and 3-(1H-imidazol-1-yl)propane-1-amine. Key challenges include:

- Competing side reactions : The nitro group’s electron-withdrawing nature can hinder imidazole ring activation. Using polar aprotic solvents (e.g., dichloromethane) and a base like N,N-diisopropylethylamine (DIPEA) improves regioselectivity .

- Purification : Residual amines or unreacted starting materials may persist. Washing with 10% Na2CO3 and water, followed by drying over Na2SO4, ensures purity .

- Yield optimization : Stirring overnight at room temperature balances reactivity and side-product formation .

Q. How can spectroscopic techniques validate the structure of ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate?

- 1H NMR : Look for imidazole proton signals (δ 7.5–8.5 ppm) and nitro group deshielding effects on adjacent aromatic protons. Ethyl ester protons appear as a quartet (δ 4.3–4.4 ppm) and triplet (δ 1.3–1.4 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and nitro (NO2) stretching at ~1520–1350 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) should align with the molecular formula C13H12N3O4 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in further functionalization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The nitro group’s electron-withdrawing effect stabilizes transition states in SNAr reactions.

- Regioselectivity : Frontier molecular orbital (FMO) analysis identifies reactive sites for substitution or reduction .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions to predict reaction pathways .

Q. What experimental strategies resolve contradictions in biological activity data for imidazole-nitrobenzoate derivatives?

- Dose-response profiling : Test compound activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .

- Enzyme inhibition assays : Use purified enzymes (e.g., cytochrome P450) to isolate target interactions from cellular noise .

- Metabolite analysis : LC-MS/MS identifies nitro-reduced metabolites (e.g., amine derivatives) that may contribute to observed bioactivity .

Q. How can factorial design optimize reaction parameters for scaling synthesis?

A 2^k factorial design evaluates variables like:

- Temperature (25°C vs. 40°C): Higher temperatures may accelerate SNAr but increase side reactions.

- Molar ratio (amine:ester, 1.5:1 vs. 2:1): Excess amine drives completion but complicates purification .

- Solvent polarity : Compare dichloromethane (low polarity) with DMF (high polarity) to balance solubility and reaction rate .

Mechanistic and Analytical Questions

Q. What mechanistic insights explain the stability of the imidazole ring under nitro group reduction conditions?

- Catalytic hydrogenation : Imidazole’s aromaticity resents reduction, while nitro groups convert to amines. Use Pd/C or Raney Ni in ethanol at 50 psi H2. Monitor via TLC to halt before over-reduction .

- Chemoselective agents : Sodium dithionite selectively reduces nitro groups without affecting imidazole rings .

Q. How do crystallographic studies inform intermolecular interactions in ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate derivatives?

- X-ray diffraction : Resolve hydrogen bonding between imidazole N–H and ester carbonyl groups, stabilizing crystal packing .

- π-π stacking : Nitro and imidazole rings exhibit face-to-edge interactions, influencing solubility and melting points .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.